

An In-depth Technical Guide to Ethyl 2-

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(phenylazo)acetoacetate

Compound of Interest

Compound Name: Ethyl 2-(phenylazo)acetoacetate

Cat. No.: B1265565

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This technical guide provides a comprehensive overview of **Ethyl 2-(phenylazo)acetoacetate**, a versatile chemical intermediate with applications in synthesis and research. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Ethyl 2-(phenylazo)acetoacetate, with the CAS number 5462-33-9, is an organic compound characterized by the presence of an azo group coupled to an acetoacetate moiety.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties



Property	Value	Source
Molecular Formula	C12H14N2O3	[1]
Molecular Weight	234.25 g/mol	[1]
Appearance	Clear light yellow liquid	BOC Sciences
Purity	Typically 95-97%	[2]
Density	1.13 g/cm ³	ChemNet
Boiling Point	297.1 °C at 760 mmHg	ChemNet
Flash Point	115.5 °C	ChemNet
Refractive Index	1.534	ChemNet

Commercial Suppliers

A number of chemical suppliers offer **Ethyl 2-(phenylazo)acetoacetate** for research and development purposes. The typical purity offered by these suppliers ranges from 95% to 97%.

Table 2: Commercial Suppliers of Ethyl 2-(phenylazo)acetoacetate

Supplier	Purity	Notes
Benchchem	≥95%	Research chemical
BOC Sciences	97%	Industrial and reagent grade
ChemNet	Not specified	Connects to various suppliers
Sigma-Aldrich	Not specified	Part of a collection of rare chemicals, analytical data not collected by the supplier.[3]

Synthesis and Reaction Mechanisms

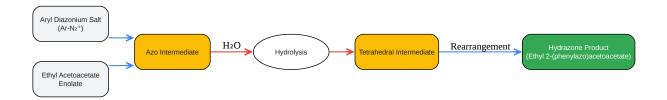
The synthesis of **Ethyl 2-(phenylazo)acetoacetate** and its derivatives is often achieved through the Japp-Klingemann reaction.[4][5][6][7][8] This reaction involves the coupling of an



aryl diazonium salt with a β-keto-ester, such as ethyl acetoacetate.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for the formation of hydrazones from β -keto-acids or their esters and aryl diazonium salts.[4][5] The reaction proceeds through the formation of an azo intermediate, which then undergoes hydrolysis and rearrangement to yield the final hydrazone product.[4] These hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds, including indoles and pyrazoles.[4]

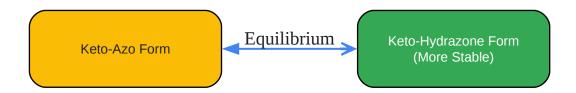


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Japp-Klingemann Reaction Pathway

Azo-Hydrazone Tautomerism

Ethyl 2-(phenylazo)acetoacetate exists as an equilibrium mixture of two tautomeric forms: the keto-azo form and the more stable keto-hydrazone form.[2] This tautomerism is a key feature of its chemical behavior and reactivity.



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Azo-Hydrazone Tautomeric Equilibrium

Experimental Protocols







The following is a general experimental protocol for the synthesis of **Ethyl 2-** (phenylazo)acetoacetate derivatives, adapted from the literature.[9]

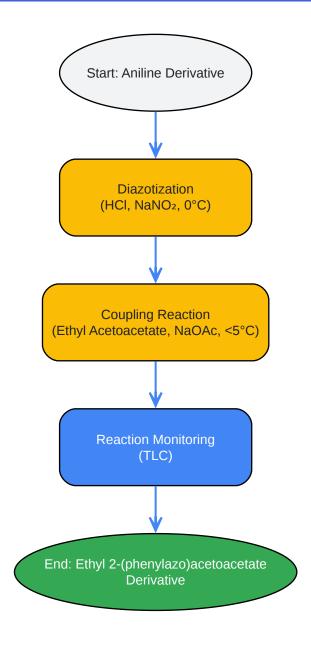
Materials:

- Aniline derivative
- 37% Hydrochloric acid
- · Sodium nitrite
- Sodium acetate
- Ethyl acetoacetate
- Ethanol (96%)
- Water

Procedure:

- A solution of the appropriate aniline (9.8 mmol) and 37% hydrochloric acid (2.5 mL) in water (1.5 mL) and 96% ethanol (1.5 mL) is prepared.
- The solution is cooled to 0 °C, and a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- A solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL) are then added, maintaining the temperature below 5 °C.
- The reaction mixture is stirred at a temperature below 5 °C, and the progress of the reaction is monitored by thin-layer chromatography (TLC).





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General Synthesis Workflow

Spectroscopic Data

While specific, experimentally verified spectra for **Ethyl 2-(phenylazo)acetoacetate** are not readily available from all suppliers, the expected spectral characteristics can be inferred from its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy



The FT-IR spectrum of **Ethyl 2-(phenylazo)acetoacetate** is expected to show characteristic absorption bands for its key functional groups.[2]

Table 3: Expected FT-IR Spectral Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
C=O (Ester and Ketone)	1650-1750	Stretching
C-H (Aromatic)	>3000	Stretching
C-C (Aromatic)	1450-1600	Stretching
C-O (Ester)	1000-1300	Stretching

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the different types of protons and their chemical environments.[2]

Table 4: Expected ¹H NMR Spectral Data

Protons	Expected Chemical Shift (δ, ppm)	Splitting Pattern
CH₃ (Ethyl)	~1.3	Triplet
CH ₂ (Ethyl)	~4.2	Quartet
CH₃ (Acetoacetate)	~2.3	Singlet
Aromatic Protons	7.0-8.0	Multiplet

Safety Information

A specific Safety Data Sheet (SDS) for **Ethyl 2-(phenylazo)acetoacetate** is not widely available. Therefore, handling should be based on the safety precautions for similar azo



compounds and β -keto-esters. For related compounds like ethyl acetoacetate, hazards include being a combustible liquid.[10][11] For other related azo compounds, potential hazards may include skin, eye, and respiratory irritation.

General Precautions:

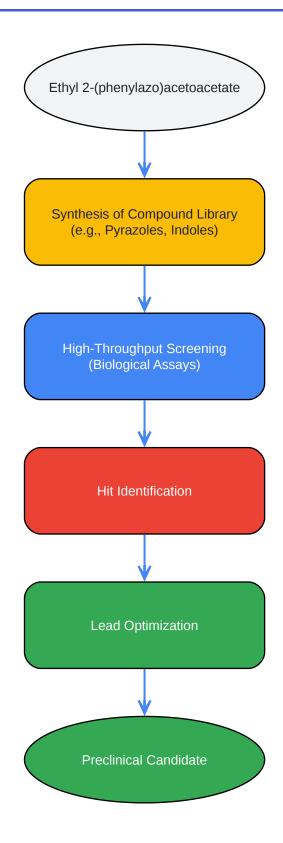
- Use in a well-ventilated area or a chemical fume hood.[12]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
- Avoid contact with skin and eyes.[12]
- Avoid inhalation of vapors.[12]
- Store in a tightly sealed container in a cool, dry place.[12]

Applications in Drug Development

Ethyl 2-(phenylazo)acetoacetate and its derivatives serve as important precursors in the synthesis of a variety of heterocyclic compounds with potential biological activities.[9] For instance, phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activities, which are relevant in the context of cardiovascular diseases.[9] The synthesis of novel compounds from this precursor can lead to the discovery of new therapeutic agents that may act on various signaling pathways. While this compound is not a direct modulator of a specific signaling pathway, its utility lies in providing a scaffold for the generation of libraries of compounds for screening in drug discovery programs.

The general workflow for utilizing this compound in drug discovery is outlined below.





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Role in Early-Stage Drug Discovery



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